N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide - 891092-12-9

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Catalog Number: EVT-3039360
CAS Number: 891092-12-9
Molecular Formula: C23H17Cl2FN2O3S
Molecular Weight: 491.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Sulfonamide formation: This typically involves reacting an amine with a sulfonyl chloride in the presence of a base. [, , , , , , ]
  • Acetamide formation: This usually involves reacting an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. [, , , , , , , , ]
  • Indole functionalization: Indole rings can be further functionalized through various reactions, such as electrophilic substitution at the 3-position. [, , , , ]
Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] These analyses provide information about the spatial arrangement of atoms, bond lengths, bond angles, and other structural features.

Mechanism of Action
  • Enzyme inhibition: Some of these compounds can act as inhibitors of enzymes involved in various biological processes. [, , , , , ]
  • Receptor binding: Others may bind to specific receptors and modulate their activity. [, , , , , , ]
Applications
  • Antiplasmodial agents: Some of these compounds show promising activity against the malaria parasite Plasmodium falciparum. []
  • Vasopressin receptor antagonists: Several compounds are potent and selective antagonists of vasopressin receptors, which are implicated in various physiological processes, including stress and anxiety. [, , ]
  • Anti-inflammatory agents: Many compounds with indole, sulfonamide, and acetamide moieties have been investigated for their anti-inflammatory properties, often targeting cyclooxygenase enzymes. [, , , ]
  • Antibacterial and antifungal agents: These functional groups are found in many antimicrobial compounds. [, , ]

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

    Compound Description: N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide is a complex organic compound featuring a substituted indole ring system, a sulfonyl group, and a substituted acetamide moiety. The indole ring is planar, and the sulfur atom of the sulfonyl group exhibits a distorted tetrahedral configuration. Intramolecular hydrogen bonding involving the sulfonyl oxygen atoms influences the conformation of the phenylsulfonyl substituent in relation to the indole moiety.

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

    Compound Description: This compound, also known as SSR149415, is a selective and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for both animal and human V1b receptors, demonstrating significantly lower affinity for other vasopressin and oxytocin receptors. In vitro studies demonstrate its potent inhibitory activity against vasopressin-induced calcium increases in cells expressing V1b receptors. In vivo studies with rats indicate SSR149415 effectively inhibits vasopressin-induced corticotropin release, demonstrating its efficacy through both intraperitoneal and oral administration.

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

    Compound Description: D-24851 is a potent tubulin inhibitor currently undergoing preclinical development.

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (1)

N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides

  • Compound Description: This series of compounds, featuring a trifluoroacetyl group at the 3-position and an acetamide at the 7-position of the indole ring, was designed and evaluated for potential antiplasmodial properties. Preliminary results indicate that compounds with 2-(4-fluorophenyl) and 5-(4-fluorophenyl) or 2-(4-fluorophenyl) and 4-fluorostyryl substitutions on the indole show activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

    Compound Description: This series of compounds, featuring a 2,3-dihydro-1,4-benzodioxin ring linked to a sulfonamide and a substituted acetamide, was synthesized and evaluated for antibacterial and antifungal activities. Several compounds, particularly the one with a 3,5-dimethylphenyl substitution on the acetamide, demonstrated promising antimicrobial potential with low hemolytic activity.

N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)acetamides

    • N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide
    • N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide
    • S-[N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methylbenzyl)carbamoyl]methyl O-ethyl carbonodithioate These compounds are characterized by their pyrazole ring core and various substituted benzyl and acetamide moieties. The research focuses on their hydrogen-bonding patterns within their crystal structures.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

    Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. Studies in rodent models demonstrate its efficacy in reducing inflammation associated with rheumatoid arthritis and relieving joint pain in osteoarthritis. MF498 exhibits similar efficacy to a selective COX-2 inhibitor in the adjuvant-induced arthritis model and compares favorably to nonsteroidal anti-inflammatory drugs and a microsomal prostaglandin E synthase-1 inhibitor in alleviating osteoarthritis pain.

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

    Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels, specifically targeting Cav2.2. It exhibits preferential inhibition of potassium-triggered calcium influx through these channels under depolarized conditions. In preclinical models, TROX-1 demonstrates an improved therapeutic window compared with ziconotide, a clinically used peptidyl Cav2.2 inhibitor.

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948) and 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

    Compound Description: Both BMS-289948 and BMS-299897 are orally active gamma-secretase inhibitors. Studies in APP-YAC transgenic mice indicate that these compounds effectively reduce brain and plasma amyloid-beta (Aβ) levels, a key pathological feature of Alzheimer's disease.

2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936)

    Compound Description: ST1936 is a selective serotonin-6 (5-HT6) receptor agonist with nanomolar affinity. In vivo electrophysiological studies in rats reveal that ST1936 influences the activity of dopaminergic neurons in the ventral tegmental area (VTA).

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) and 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

    Compound Description: These compounds, based on a pyrazole scaffold with an iminophenylmethyl group at the 4-position, were explored for potential antipsychotic activity. They exhibit antipsychotic-like effects in behavioral animal tests but, unlike traditional antipsychotics, do not interact with dopamine receptors.

2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide (918013 (1)) and 4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide (931126 (2))

    Compound Description: Compounds 918013 and 931126, identified through high-throughput screening, act as potent inhibitors of autotaxin (ATX), a lysophospholipase D involved in various disease processes including cancer, pain, and fibrotic diseases.

N-(2,6-dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl) acetamide (966791 (3))

    Compound Description: This compound, identified as 966791, also inhibits autotaxin (ATX) but differs from 918013 and 931126 in its mechanism of action. It competitively inhibits both lysophospholipase and phosphodiesterase activities of ATX.

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

    Compound Description: LLY-2707 is a selective and potent glucocorticoid receptor antagonist (GRA). Preclinical studies in rats suggest its potential in mitigating atypical antipsychotic-associated weight gain and diabetes.

(2S)1-[(2R 3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-difydro-1H-indole-2-carbonyl)-pyrrolidine-2-carboxamide] (SR49059)

    Compound Description: SR49059 is a nonpeptide antagonist that interacts with vasopressin receptor subtypes, specifically exhibiting high affinity for the V1a receptor. Site-directed mutagenesis studies on the V2 receptor reveal that replacing the small alanine with the bulky tryptophan at position 110 reduces SR49059's binding affinity, indicating the importance of this residue for antagonist interaction.

1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC-21268)

    Compound Description: OPC-21268 is another nonpeptide antagonist for vasopressin receptors, showing particular affinity for the V1a receptor subtype. Its binding interaction with the V2 receptor is significantly affected by the size and shape of the antagonist binding pocket.

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, isomer(-) (SSR149415)

    Compound Description: SSR149415 is a nonpeptide antagonist that interacts with vasopressin receptor subtypes, specifically exhibiting high affinity for the V1b receptor. Studies involving site-directed mutagenesis on the V2 receptor highlight the role of amino acid position 120 in antagonist binding. Replacing the large methionine with a smaller valine at this position dramatically enhances SSR149415's binding affinity, emphasizing the impact of the binding pocket's shape on antagonist specificity.

(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide (OPC41061) and (±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine monohydrochloride (OPC31260)

    Compound Description: OPC41061 and OPC31260 are nonpeptide antagonists that interact with vasopressin receptor subtypes. Research suggests that these antagonists, unlike the natural ligand arginine vasopressin, penetrate deeper into the transmembrane region of the receptor, contributing to their specific interaction with different subtypes.

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)

    Compound Description: Alachlor is a chloroacetanilide herbicide known to adsorb onto polyvinyl chloride (PVC). Studies examining the suitability of PVC lysimeters for groundwater sampling found that while alachlor itself does not adsorb to PVC, its potential for adsorption on other materials should be considered when selecting lysimeters.

Properties

CAS Number

891092-12-9

Product Name

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide

Molecular Formula

C23H17Cl2FN2O3S

Molecular Weight

491.36

InChI

InChI=1S/C23H17Cl2FN2O3S/c24-16-5-3-4-15(10-16)14-32(30,31)22-12-28(21-7-2-1-6-18(21)22)13-23(29)27-17-8-9-20(26)19(25)11-17/h1-12H,13-14H2,(H,27,29)

InChI Key

HMWITZDLXJGHIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)S(=O)(=O)CC4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.